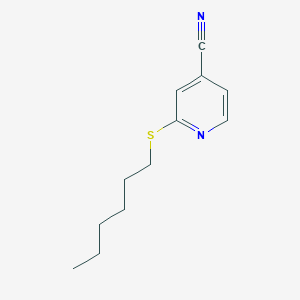
3-(Phenoxymethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenoxymethyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It is characterized by a cyclobutane ring substituted with a phenoxymethyl group at the third position and a ketone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of terminal alkenes with allenoates, which enables the rapid synthesis of substituted cyclobutanes under simple and robust reaction conditions . Another method involves the palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides, providing structurally diversified products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenoxymethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Phenoxymethyl)cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Phenoxymethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound with a cyclobutane ring and a ketone group.
3-(Benzyloxy)cyclobutan-1-one: A similar compound with a benzyloxy group instead of a phenoxymethyl group.
3-(Phenoxymethyl)cyclobutan-1-amine: A related compound with an amine group instead of a ketone group.
Uniqueness
3-(Phenoxymethyl)cyclobutan-1-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
160002-80-2 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(phenoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11/h1-5,9H,6-8H2 |
Clé InChI |
YSZNYLJPQACBTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



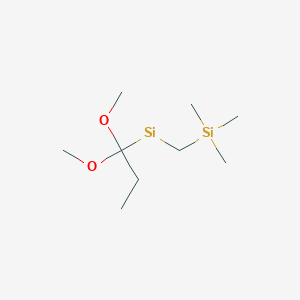
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

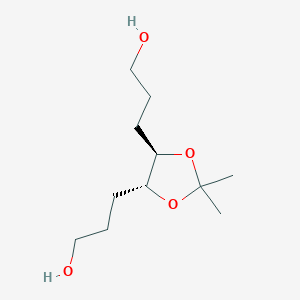

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)


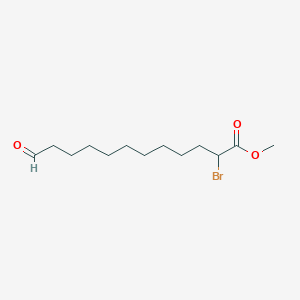
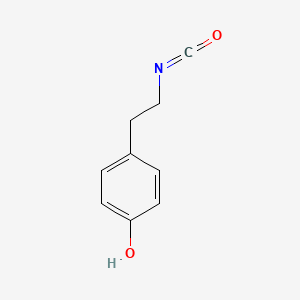
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
